molecular formula C12H19NO5 B131842 1-Boc-D-Pyroglutamic acid ethyl ester CAS No. 144978-35-8

1-Boc-D-Pyroglutamic acid ethyl ester

Cat. No. B131842
CAS RN: 144978-35-8
M. Wt: 257.28 g/mol
InChI Key: YWWWGFSJHCFVOW-MRVPVSSYSA-N
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Description

1-Boc-D-Pyroglutamic acid ethyl ester is a Boc-protected Pyroglutamic acid derivative . It has a molecular weight of 257.29 and its IUPAC name is 1-tert-butyl 2-ethyl (2R)-5-oxo-1,2-pyrrolidinedicarboxylate .


Synthesis Analysis

The synthesis of 1-Boc-D-Pyroglutamic acid ethyl ester involves several steps. The reaction conditions involve the use of anhydrous THF, DIBAL-H, isopropanol, and a K-Na tartrate solution . The reaction yields a yellowish oily residue, which can be further reacted without purification .


Molecular Structure Analysis

The molecular formula of 1-Boc-D-Pyroglutamic acid ethyl ester is C12H19NO5 . The InChI code is 1S/C12H19NO5/c1-5-17-10(15)8-6-7-9(14)13(8)11(16)18-12(2,3)4/h8H,5-7H2,1-4H3/t8-/m1/s1 .


Physical And Chemical Properties Analysis

1-Boc-D-Pyroglutamic acid ethyl ester has a density of 1.2±0.1 g/cm3, a boiling point of 375.0±35.0 °C at 760 mmHg, and a melting point of 54.0 to 58.0 °C . It also has a flash point of 180.6±25.9 °C .

Scientific Research Applications

Unfortunately, specific applications in different fields are not readily available. This is likely because the compound is used in a wide variety of contexts depending on the specific molecules it’s being used to synthesize.

Drug Synthesis

Boc-protected amino acids like “1-Boc-D-Pyroglutamic acid ethyl ester” are often used in the synthesis of peptide-based drugs. The Boc group serves to protect the amino acid during synthesis, and can be removed afterwards to yield the desired product .

Research & Development

In research settings, “1-Boc-D-Pyroglutamic acid ethyl ester” can be used to synthesize a variety of molecules for study. This could include potential new drugs, materials, or chemical probes .

Chemical Industry

In the chemical industry, compounds like “1-Boc-D-Pyroglutamic acid ethyl ester” can be used to synthesize other commercially valuable chemicals .

Biochemistry

In biochemistry, Boc-protected amino acids can be used to study protein structure and function. They can also be used to produce modified proteins with altered properties .

Material Science

In material science, “1-Boc-D-Pyroglutamic acid ethyl ester” could potentially be used in the synthesis of new materials, such as polymers with specific properties .

Agriculture

In agriculture, compounds like “1-Boc-D-Pyroglutamic acid ethyl ester” could potentially be used in the synthesis of new pesticides or fertilizers .

Mechanism of Action

Target of Action

1-Boc-D-Pyroglutamic acid ethyl ester is a Boc-protected Pyroglutamic acid derivative

Mode of Action

It is known that this compound is a boc-protected pyroglutamic acid derivative . This suggests that it may be used in the synthesis of other compounds or agents, possibly through deprotection of the Boc group.

Pharmacokinetics

Its molecular weight of 25728 suggests that it may have reasonable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

As a Boc-protected Pyroglutamic acid derivative, it may be used in the synthesis of other compounds or agents .

Action Environment

It is recommended to store the compound at -20°c for long-term storage .

Safety and Hazards

The compound has been classified with the signal word “Warning” and hazard statements H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

Future Directions

The global market size for 1-Boc-D-Pyroglutamic Acid Ethyl Ester Reagent is expected to grow significantly in the coming years . This suggests that there may be increased demand and potential for new applications in the future.

properties

IUPAC Name

1-O-tert-butyl 2-O-ethyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-5-17-10(15)8-6-7-9(14)13(8)11(16)18-12(2,3)4/h8H,5-7H2,1-4H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWWGFSJHCFVOW-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(=O)N1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CCC(=O)N1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356252
Record name 1-Boc-D-Pyroglutamic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-D-Pyroglutamic acid ethyl ester

CAS RN

144978-35-8
Record name 1-Boc-D-Pyroglutamic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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